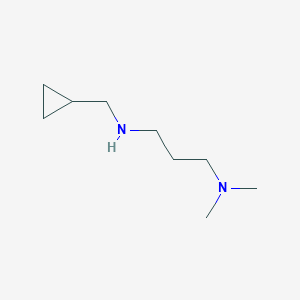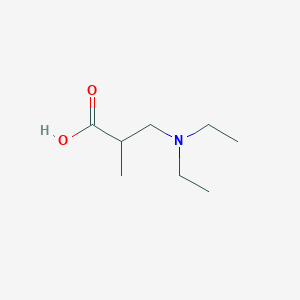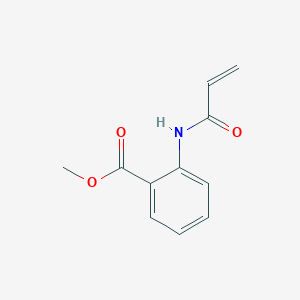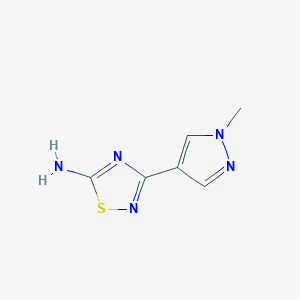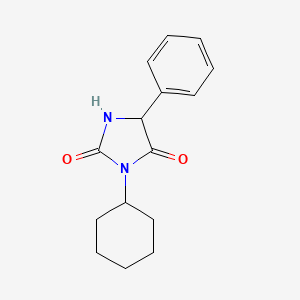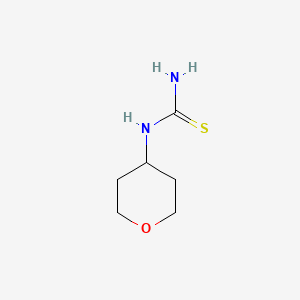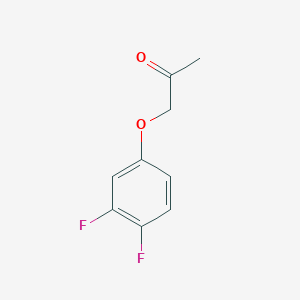![molecular formula C11H10F2O3 B1419016 2-[2-(二氟甲氧基)苯基]环丙烷-1-羧酸 CAS No. 1157139-29-1](/img/structure/B1419016.png)
2-[2-(二氟甲氧基)苯基]环丙烷-1-羧酸
描述
“2-[2-(Difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid”, also known as DFMCPA, is a chemical compound with a CAS Number of 1157139-29-1 . It has a molecular weight of 228.2 . This compound is in the form of a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 2-[2-(difluoromethoxy)phenyl]cyclopropanecarboxylic acid . The InChI code is 1S/C11H10F2O3/c12-11(13)16-9-4-2-1-3-6(9)7-5-8(7)10(14)15/h1-4,7-8,11H,5H2,(H,14,15) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .科学研究应用
有机化学中的合成策略和应用:
- Zhu、Xu 和 Gong (2016 年) 开发了一种合成策略,从烷基 1-烷氧基-2-芳酰基环丙烷羧酸酯开始构建烷基 5-芳基呋喃-2-羧酸酯。这些环丙烷在酸存在下发生开环反应或环异构化,展示了环丙烷化合物在有机合成中的多功能性 (Zhu、Xu 和 Gong,2016 年)。
对映选择性有机催化的环丙烷化:
- Hartikka、Ślósarczyk 和 Arvidsson (2007 年) 报告了使用衍生自 (2S)-吲哚啉-2-羧酸的新型芳基磺酰胺作为有机催化剂。这些催化剂能够以高达 99% 的对映体过量创建环丙烷产物,展示了在环丙烷衍生物背景下精确对映选择性合成的潜力 (Hartikka、Ślósarczyk 和 Arvidsson,2007 年)。
药物化学中的设计元素:
- Chawner (2017 年) 强调了环丙烷作为药物化学中的设计元素,尤其是在药物化合物中的重要性。该研究重点关注含环丙烷化合物的合成,说明了它们在药物发现过程中的效用 (Chawner,2017 年)。
植物生长调节:
- Veldstra 和 Westeringh (2010 年) 研究了 2-苯基环丙烷-1-羧酸对植物生长的影响。他们发现顺式酸形式显示出与顺式肉桂酸相似的活性,表明环丙烷羧酸在影响植物生长方面具有潜力 (Veldstra 和 Westeringh,2010 年)。
抑制水果中乙烯的产生:
- Dourtoglou 和 Koussissi (2000 年) 证明环丙烷-1,1-二羧酸和反式-2-苯基环丙烷-1-羧酸可以抑制番茄果盘产生的伤口乙烯。这一发现表明环丙烷羧酸在水果的采后生理中发挥作用 (Dourtoglou 和 Koussissi,2000 年)。
新型香料的合成:
- Xin-y (2013 年) 合成了 2-(2-羟基苯基)环丙烷-1-羧酸 (HCCA),这是一种潜在的新型烟草香料,其过程从 2-甲氧基苯乙烯开始。这项研究说明了环丙烷羧酸在香料工业中的应用 (Xin-y,2013 年)。
安全和危害
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
属性
IUPAC Name |
2-[2-(difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O3/c12-11(13)16-9-4-2-1-3-6(9)7-5-8(7)10(14)15/h1-4,7-8,11H,5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQHUVWIKWWTFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=CC=C2OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid | |
CAS RN |
1157139-29-1 | |
| Record name | 2-[2-(difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



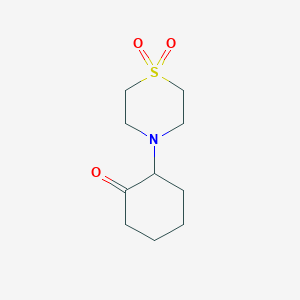
![4-N-[1-(oxolan-2-yl)ethyl]pyridine-3,4-diamine](/img/structure/B1418935.png)
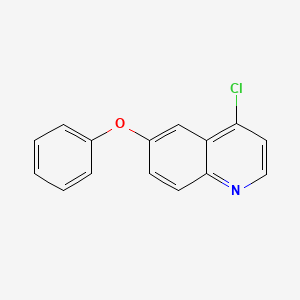

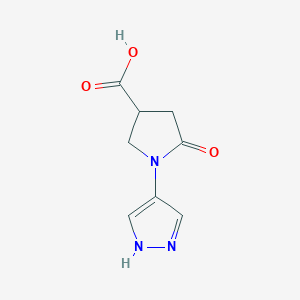
![3-[2-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-amine](/img/structure/B1418941.png)
![[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B1418944.png)
